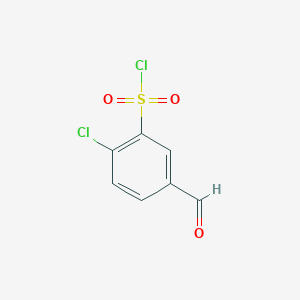![molecular formula C19H18N6S B2606412 N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N'-phenylurea CAS No. 1115976-60-7](/img/structure/B2606412.png)
N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivatives have been used in various fields due to their versatility . They are designed and synthesized by chemists through new strategies and the synthesized molecules are screened for their efficacy against typical drugs in the market .
Synthesis Analysis
Quinoline derivatives are synthesized through various methods . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
Quinoline-2,4-diones display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .
Chemical Reactions Analysis
Quinoline derivatives have been used in various chemical reactions . They are soluble in non-polar organic solvents and insoluble in water .
Physical and Chemical Properties Analysis
Quinoline derivatives are generally off-white powders with a savoury, meat-like aroma . They are soluble in non-polar organic solvents and insoluble in water .
科学的研究の応用
Antiproliferative Activity
Several studies have focused on synthesizing and evaluating quinoline derivatives for their antiproliferative effects against cancer cell lines. For instance, certain 3-phenylquinolinylchalcone derivatives were synthesized and assessed for their antiproliferative activities, with compounds demonstrating significant activity against non-small cell lung cancers and breast cancers. Mechanistic studies indicated cell cycle arrest and activation of apoptosis pathways as the mode of action for these compounds (Tseng et al., 2013). Additionally, 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-one analogs were synthesized, showing potent inhibitory activity against specific cancer cell lines through a mechanism distinct from conventional antimitotic agents, suggesting their potential as new lead compounds for cancer therapy (Chien‐Ting Chen et al., 2011).
Antimicrobial Activity
Quinoline derivatives also exhibit antimicrobial properties. A study reported the synthesis and evaluation of thiourea-containing compounds for antibacterial activity, with some compounds displaying bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) comparable to vancomycin. This highlights the potential of quinoline derivatives as a new class of antibiotics (Niamh Dolan et al., 2016).
Analgesic and Anti-inflammatory Activity
Further research into quinoline derivatives has shown significant analgesic and anti-inflammatory activities. One study synthesized compounds that exhibited higher analgesic activities compared to standard analgesic drugs, indicating their potential in pain management (Osarumwense Peter Osarodion, 2023).
Antimalarial Activity
Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones were efficacious against multiple stages of Plasmodium, providing a new avenue for malaria treatment, especially in light of developing resistance to current therapies (R. M. Cross et al., 2014).
将来の方向性
Quinoline derivatives have been valuable in drug research and development . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities . This suggests that there is potential for further development and exploration in this field.
特性
IUPAC Name |
3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6S/c1-12-9-10-16(11-13(12)2)25-14(3)17(22-24-25)18-21-19(26-23-18)20-15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMKUSAUGGRENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
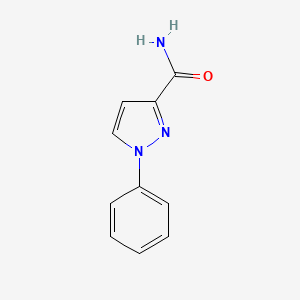



![2-[(Benzylamino)methyl]-4,6-dibromobenzenol](/img/structure/B2606336.png)
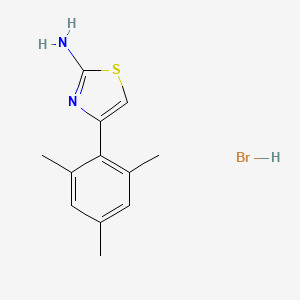

![N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine](/img/structure/B2606340.png)
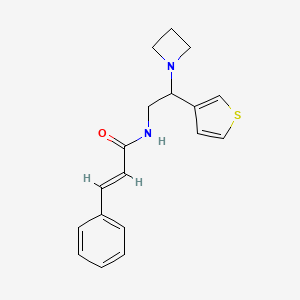
![methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2606343.png)
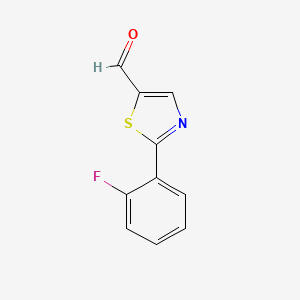
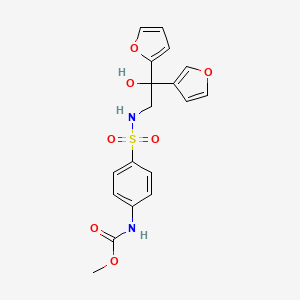
![4-[4-(Methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine](/img/structure/B2606349.png)
